(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Description
Comparative Structural Analysis
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSYBOJWJDBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of (9H-fluoren-9-yl)methyl alcohol
Reduction of fluorenylmethyl formaldehyde:
- Using sodium borohydride (NaBH₄) in alcohol solvents (methanol or ethanol).
- Reaction conditions are typically at room temperature, with reaction times ranging from 2 to 16 hours.
- The process yields (9H-fluoren-9-yl)methyl alcohol with high purity.
Step 2: Conversion to carbamate
- The alcohol reacts with carbamoyl chlorides or isocyanates in the presence of a base (e.g., triethylamine):
(9H-fluoren-9-yl)methyl alcohol + carbamoyl chloride → this compound
- Alternatively, the alcohol can be activated as a chloroformate intermediate before coupling with amines.
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0–25°C
- Reaction time: 2–12 hours
- Purification: Chromatography or recrystallization
- Literature reports indicate that reduction of fluorenyl derivatives with NaBH₄ is efficient, yielding high-purity intermediates suitable for carbamate formation.
- The use of chloroformates or carbamoyl chlorides provides a straightforward route to carbamate derivatives with good yields.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Method 1: Carbamoyl Chloride Route | Fluorenylmethyl chloride + 4-hydroxybenzylamine | DCM or THF | 0–25°C | 2–6 hours | High | Utilizes reactive chloride intermediate; suitable for large-scale synthesis |
| Method 2: Reduction & Carbamate Formation | Fluorenylmethyl formaldehyde + NaBH₄ + carbamoyl chloride | Methanol/Acetonitrile | 0–25°C | 2–16 hours | Moderate to high | Involves reduction of formaldehyde derivative, then carbamate coupling |
Notes on Industrial and Laboratory Scale
- Safety: Reactions involving chlorides and hydrazines require appropriate safety measures.
- Purity: Recrystallization from suitable solvents (e.g., sherwood oil, ethyl acetate) enhances purity.
- Yield Optimization: Molar ratios and reaction times are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated fluorenyl derivatives.
Scientific Research Applications
Organic Synthesis
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form carbonyl derivatives.
- Reduction : The carbamate group can be reduced to yield amine derivatives.
- Substitution : The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Biological Research
This compound is employed as a probe in biological studies to investigate enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable for biochemical assays. Notably, it has shown potential in:
- Inhibiting Tumor Growth : Preliminary studies suggest that it may inhibit specific cellular pathways associated with cancer proliferation.
- Antioxidant Activity : It exhibits properties that could mitigate oxidative stress-related diseases.
Pharmaceutical Applications
The carbamate group of this compound can be hydrolyzed in vivo, releasing active pharmaceutical ingredients. This characteristic is particularly beneficial in drug design and development, where controlled release mechanisms are crucial for therapeutic efficacy.
Case Study 1: Enzyme Activity Probes
In a study aimed at understanding enzyme kinetics, this compound was utilized as a fluorescent probe. The results indicated that the compound could effectively bind to target enzymes, allowing researchers to monitor enzymatic activity through fluorescence changes. This application underscores its potential as a tool for biochemical research.
Case Study 2: Anticancer Properties
Research investigating the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism was attributed to its interaction with signaling pathways critical for tumor growth, suggesting that further exploration could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate involves its interaction with specific molecular targets. The hydroxybenzylcarbamate moiety can form hydrogen bonds with proteins, leading to changes in protein conformation and activity. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Key Observations:
Aliphatic Chain Analogs
Key Observations:
Biological Activity
(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate, a compound with the molecular formula C22H19NO3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a fluorenyl group that enhances its stability and a hydroxylated benzene ring that may improve its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The compound is known to inhibit specific cellular pathways involved in tumor growth, suggesting its potential as an anti-cancer agent. Additionally, it exhibits antioxidant properties that may help mitigate oxidative stress-related diseases.
Target Interactions
Research indicates that the compound can form stable complexes with proteins, making it valuable for biochemical assays aimed at studying enzyme activity and protein interactions. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantitatively assess these interactions.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Anticancer Properties
A study demonstrated that this compound effectively inhibited the proliferation of cancer cells in vitro. The compound was found to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In antimicrobial studies, this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorenyl moiety was noted to enhance the compound's antimicrobial efficacy compared to other similar compounds .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxybenzylamine | Contains an amine instead of a carbamate | Different biological activity profiles |
| Fluorene-based derivatives | Similar fluorenyl core | Varying degrees of stability and reactivity |
| Benzyl carbamates | Carbamate functional group | Different substituents lead to varied biological effects |
The combination of the fluorenyl structure with a hydroxylated benzene ring in this compound enhances its solubility and bioactivity compared to other similar compounds.
Q & A
Q. What are the key safety protocols for handling (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate in laboratory settings?
Methodological Answer:
- Ventilation : Use local exhaust ventilation to minimize aerosol or dust formation during synthesis or weighing .
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeability), chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators if dust generation is unavoidable .
- Spill Management : Collect spills using a HEPA-filter vacuum or wet wiping to avoid dispersion. Dispose of contaminated materials as hazardous waste under EPA guidelines .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (fluorenyl group) and carbamate linkages. Integrate DEPT-135 for distinguishing CH₂ and CH₃ groups in the hydroxybenzyl moiety .
- Infrared Spectroscopy (IR) : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and O–H absorption (~3200–3600 cm⁻¹) bands. Compare with computational (DFT) predictions to validate assignments .
Q. How is X-ray crystallography applied to resolve its crystal structure?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts. Collect data up to 0.8 Å resolution for high-precision refinement .
- Refinement : Employ SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Use the Olex2 interface for disorder modeling (e.g., solvent molecules in lattice voids) .
Advanced Research Questions
Q. How to address crystallographic disorder in this compound derivatives during refinement?
Methodological Answer:
- Disorder Modeling : For disordered solvent molecules (e.g., propan-2-ol), split occupancy using PART instructions in SHELXL. Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable thermal motion .
- Validation : Check the R₁/wR₂ convergence (<0.08 for high-resolution data) and ADDSYM alerts in PLATON to avoid overinterpretation of pseudo-symmetry .
Q. What strategies resolve contradictions between computational and experimental data in thermodynamic studies of self-assembled monolayers (SAMs)?
Methodological Answer:
- Model Calibration : Compare STM-derived surface coverage (e.g., at liquid/HOPG interfaces) with lattice Monte Carlo simulations. Adjust adsorption energy parameters (±0.5 kcal/mol) to reconcile discrepancies .
- Error Analysis : Quantify concentration-dependent hysteresis effects using Arrhenius plots (ln[coverage] vs. 1/T) to identify non-equilibrium adsorption kinetics .
Q. How to optimize microwave-assisted synthesis for derivatives of this compound?
Methodological Answer:
- Reaction Parameters : Use a single-mode microwave reactor at 80–100°C with 150 W power. Monitor reaction progress via in-situ FTIR for real-time carbamate formation .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve ≥98% purity (validated by HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
